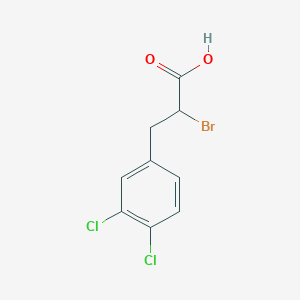
2-bromo-3-(3,4-dichlorophenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of propanoic acid, characterized by the presence of bromine and dichlorophenyl groups.
Preparation Methods
The synthesis of 2-bromo-3-(3,4-dichlorophenyl)propanoic acid typically involves the bromination of 3-(3,4-dichlorophenyl)propanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2-Bromo-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-3-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
2-Bromo-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:
3-(2,4-Dichlorophenyl)propanoic acid: Similar in structure but lacks the bromine atom.
3-Bromo-2-(bromomethyl)propionic acid: Contains additional bromine atoms, leading to different reactivity.
2-(4-Bromophenyl)propanoic acid: Similar bromine substitution but different positioning of the dichlorophenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
2-bromo-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7BrCl2O2/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3H2,(H,13,14) |
InChI Key |
QFOGJPHPFFJOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















